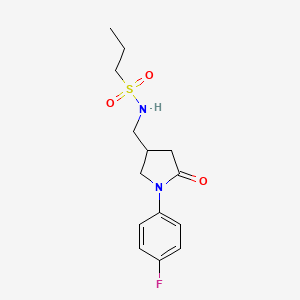

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide

Description

N-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide is a sulfonamide derivative featuring a pyrrolidinone core substituted with a 4-fluorophenyl group and a propane-sulfonamide side chain.

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O3S/c1-2-7-21(19,20)16-9-11-8-14(18)17(10-11)13-5-3-12(15)4-6-13/h3-6,11,16H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFXXGPGTVQOCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that sulfonamides, a group of compounds to which this compound belongs, often target enzymes involved in the synthesis of folic acid, a crucial component for dna replication in bacteria.

Mode of Action

Sulfonamides generally act by inhibiting the enzyme dihydropteroate synthase, thereby preventing the synthesis of dihydrofolic acid, a precursor of folic acid. This inhibition disrupts DNA replication in bacteria, leading to their death.

Biochemical Pathways

The biochemical pathways affected by N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide are likely related to the synthesis of folic acid. By inhibiting the enzyme dihydropteroate synthase, this compound disrupts the production of dihydrofolic acid, a crucial intermediate in the folic acid synthesis pathway. The downstream effects of this disruption include impaired DNA replication and cell division in bacteria.

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine.

Result of Action

The molecular and cellular effects of this compound’s action are likely to include the inhibition of bacterial growth and replication due to the disruption of folic acid synthesis. This results in the death of the bacteria and the resolution of the bacterial infection.

Biological Activity

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and interactions with specific biochemical pathways. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Molecular Structure:

- Molecular Formula: C14H19FN2O3S

- Molecular Weight: 314.38 g/mol

- IUPAC Name: N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]propane-1-sulfonamide

The primary mechanism of action for sulfonamides, including this compound, involves the inhibition of enzymes critical for folic acid synthesis. Specifically, this compound targets dihydropteroate synthase , an enzyme essential for the biosynthesis of dihydrofolate, which is a precursor to folic acid. By inhibiting this enzyme, the compound disrupts the production of dihydrofolic acid, thereby affecting DNA replication and cell division in bacteria .

Antimicrobial Properties

Research indicates that sulfonamides exhibit significant antimicrobial activity. The inhibition of folic acid synthesis makes these compounds effective against a broad spectrum of bacteria. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic.

Case Studies and Research Findings

- Antibacterial Efficacy : In vitro studies have demonstrated that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in terms of minimum inhibitory concentration (MIC) values.

- Pharmacokinetics : The pharmacokinetic profile indicates good absorption in the gastrointestinal tract, extensive distribution in body tissues, and metabolism predominantly in the liver. Excretion occurs primarily via urine, which is typical for sulfonamides.

- Safety and Toxicology : Preliminary toxicity studies suggest that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | Mechanism of Action |

|---|---|---|---|

| N-(4-Fluorophenyl) Sulfonamide | C13H12FNO2S | Antibacterial | Inhibits dihydropteroate synthase |

| N-(2-Methylphenyl) Sulfonamide | C14H15N2O2S | Antimicrobial | Inhibits folic acid synthesis |

| N-(3-Chlorophenyl) Sulfonamide | C13H12ClN2O2S | Antibacterial | Inhibits dihydropteroate synthase |

Comparison with Similar Compounds

Structural Analogues in Patent Literature

A key comparator is 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 from ), which shares a fluorophenyl group and sulfonamide functionality but incorporates a pyrazolo-pyrimidin core instead of pyrrolidinone. Key differences include:

- Molecular Weight : Example 53 has a higher molecular weight (589.1 g/mol vs. ~340 g/mol for the target compound), attributed to the chromen-4-one and pyrazolo-pyrimidin moieties.

- Melting Point : Example 53 exhibits a melting point of 175–178°C, suggesting greater crystallinity compared to the target compound, which lacks reported thermal data.

- Bioactivity: The chromenone and pyrazolo-pyrimidin systems in Example 53 are associated with kinase inhibition, whereas the pyrrolidinone core in the target compound may favor different target engagement profiles.

Substituent Effects on Physicochemical Properties

highlights 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, which differs in substituents (chlorophenyl vs. fluorophenyl) and core structure (pyrazole vs. pyrrolidinone). Key observations:

Crystallographic and Computational Insights

While direct crystallographic data for the target compound are unavailable, underscores the use of SHELX software in resolving analogous sulfonamide structures. For example:

- SHELX Refinement : Compounds with fluorophenyl and sulfonamide groups often exhibit planar aromatic systems and defined hydrogen-bonding networks, as seen in refined structures using SHELXL.

- Torsional Flexibility: The pyrrolidinone ring in the target compound may introduce conformational flexibility compared to rigid chromenone or pyrazole cores, impacting binding kinetics.

Data Table: Key Properties of Comparable Compounds

Research Implications and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.